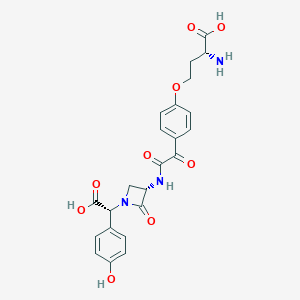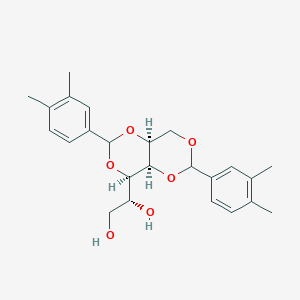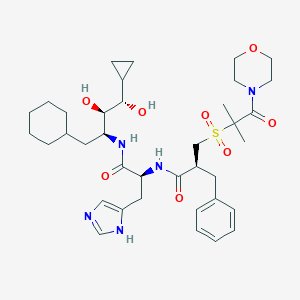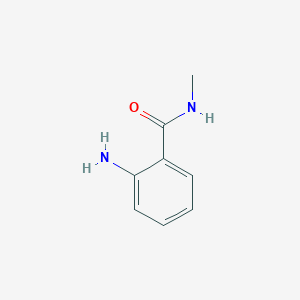![molecular formula C22H12 B138397 苝并[1,2,3-cd]芘 CAS No. 193-39-5](/img/structure/B138397.png)
苝并[1,2,3-cd]芘
描述
Indeno[1,2,3-cd]pyrene (IP) is a significant environmental pollutant known for its carcinogenic properties, particularly on mouse skin and in rat lungs. It is a nonalternant polycyclic aromatic hydrocarbon (PAH) that lacks a bay region, distinguishing it from other PAHs like benzo(a)pyrene. IP is found in various sources such as certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar and pitch, soot, and petroleum asphalt. Due to its potential as a human carcinogen, its use is restricted to research purposes .
Synthesis Analysis
The synthesis of IP has been described using 1-pyrenylmagnesium bromide and cyclohexanone, which undergoes a transformation to yield 1-(1-cyclohexen-1-yl)pyrene and subsequently 1-phenylpyrene before forming IP . This synthesis pathway provides a foundation for the preparation of IP for further studies.
Molecular Structure Analysis
IP's structure consists of six fused aromatic rings, which contribute to its stability and chemical properties. The molecular structure of IP and its derivatives has been studied through the reduction with alkali metals, revealing that the diatropic character of the resulting dianions depends on the number of annulated indeno groups. The presence of multiple indeno groups leads to diatropic dianions due to the increased number of five-membered rings that can acquire aromatic character upon reduction .
Chemical Reactions Analysis
The metabolic transformation of IP involves the formation of various metabolites, including hydroxylated IPs, IP-quinone, and nitro-derivatives. These metabolites have been identified using high-performance liquid chromatography and mass spectrometry. The mutagenicity of IP is enhanced after activation by metabolic systems, with certain metabolites like 2NO2-IP and IP-quinone playing key roles in the mutagenic activity of PAHs .
Physical and Chemical Properties Analysis
The physical properties of IP, such as its yellowish color and aromatic nature, are typical of polycyclic aromatic hydrocarbons. The chemical reactivity of IP has been explored through ozonation kinetics, which indicates that IP is oxidizable by ozone within a certain temperature range. The reaction rate is affected by factors such as the medium's pH, with higher pH values leading to decreased reaction rates .
科学研究应用
作用机制
Mode of Action
IP interacts with its targets, primarily the xenobiotic metabolizing enzymes, through the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . Upon activation by IP, AhR translocates to the nucleus, where it binds to the XRE promoter region of target genes and initiates their transcription .
Biochemical Pathways
The activation of xenobiotic metabolizing enzymes by IP leads to the initiation of several biochemical pathways. These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including the conversion of carcinogens, drugs, and environmental toxins into more water-soluble metabolites . The metabolites of IP, such as OH-IND, IND-quinone, and 2NO2-IND, have been identified . These metabolites are formed through various pathways, including ring hydroxylation .
Pharmacokinetics
The pharmacokinetics of IP involves its absorption, distribution, metabolism, and excretion (ADME). As a PAH, IP is characterized by very low solubility and volatility . Once dissolved, it volatilizes slowly and adsorbs strongly to organic matter . The metabolism of IP is primarily mediated by the xenobiotic metabolizing enzymes that it induces
Result of Action
The activation of xenobiotic metabolizing enzymes by IP can lead to various molecular and cellular effects. For instance, the metabolites of IP, such as IND-quinone and 2NO2-IND, have been shown to play key roles in the mutagenicity of PAHs after metabolic activation . Moreover, IP has been reported to enhance the severity of allergic lung inflammation through modulating dendritic cell function in an AhR-dependent manner .
安全和危害
未来方向
There is increasing interest in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous carcinogenic pollutants . Chronic exposure to environmental PAHs may pose a significant risk for asthma . Future research could focus on understanding the molecular mechanism of initial degradation of Indeno[1,2,3-cd]pyrene .
生化分析
Biochemical Properties
Indeno[1,2,3-cd]pyrene plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in its metabolism. One of the key enzymes that interact with indeno[1,2,3-cd]pyrene is cytochrome P450, which is responsible for its metabolic activation. This enzyme converts indeno[1,2,3-cd]pyrene into reactive metabolites such as indeno[1,2,3-cd]pyrene-quinone and 2-nitro-indeno[1,2,3-cd]pyrene . These metabolites can further interact with cellular macromolecules, leading to mutagenic and carcinogenic effects.
Cellular Effects
Indeno[1,2,3-cd]pyrene has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indeno[1,2,3-cd]pyrene can induce oxidative stress and DNA damage, leading to alterations in gene expression and activation of stress response pathways . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function and energy production.
Molecular Mechanism
The molecular mechanism of indeno[1,2,3-cd]pyrene involves its binding interactions with biomolecules and enzyme inhibition or activation. Indeno[1,2,3-cd]pyrene binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can covalently bind to DNA and proteins . This binding results in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. Furthermore, indeno[1,2,3-cd]pyrene can inhibit or activate various enzymes involved in detoxification processes, affecting the overall cellular response to the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indeno[1,2,3-cd]pyrene change over time due to its stability, degradation, and long-term impact on cellular function. Indeno[1,2,3-cd]pyrene is relatively stable and undergoes slow degradation, which can lead to prolonged exposure and accumulation in cells and tissues . Long-term studies have shown that chronic exposure to indeno[1,2,3-cd]pyrene can result in persistent DNA damage, oxidative stress, and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of indeno[1,2,3-cd]pyrene vary with different dosages in animal models. At low doses, indeno[1,2,3-cd]pyrene may not exhibit significant toxic effects, but at higher doses, it can cause severe toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in mutagenic and carcinogenic outcomes. High doses of indeno[1,2,3-cd]pyrene can also result in systemic toxicity, affecting multiple organs and systems.
Metabolic Pathways
Indeno[1,2,3-cd]pyrene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert indeno[1,2,3-cd]pyrene into various metabolites, including indeno[1,2,3-cd]pyrene-quinone and 2-nitro-indeno[1,2,3-cd]pyrene . These metabolites can further undergo conjugation reactions with glutathione or other cofactors, facilitating their excretion from the body. The metabolic activation of indeno[1,2,3-cd]pyrene is a critical step in its detoxification and elimination.
Transport and Distribution
Indeno[1,2,3-cd]pyrene is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It exhibits low solubility and high hydrophobicity, which allows it to strongly adsorb to organic matter and cellular membranes . This property influences its localization and accumulation in specific tissues, particularly in lipid-rich environments. Transporters such as ATP-binding cassette (ABC) transporters may play a role in the cellular efflux of indeno[1,2,3-cd]pyrene and its metabolites.
Subcellular Localization
The subcellular localization of indeno[1,2,3-cd]pyrene is influenced by its physicochemical properties and interactions with cellular components. Indeno[1,2,3-cd]pyrene can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization can affect its activity and function, as well as its interactions with biomolecules. Post-translational modifications and targeting signals may also play a role in directing indeno[1,2,3-cd]pyrene to specific cellular compartments.
属性
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBHARYMNFBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | INDENO(1,2,3-cd)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024153 | |
| Record name | Indeno[1,2,3-cd]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Indeno(1,2,3-cd)pyrene appears as yellow crystals., Yellow solid; [ICSC] Exhibits a greenish-yellow fluorescence; [HSDB], YELLOW CRYSTALS. | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indeno(1,2,3-cd)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | INDENO(1,2,3-cd)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
997 °F at 760 mmHg (NTP, 1992), 536 °C | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | INDENO(1,2,3-cd)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 6.9X10-4 umol/L (1.9X10-4 mg/L) at 25 °C, In water, 6.2X10-2 mg/L at 20 °C, Soluble in organic solvents., Solubility in water: none | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | INDENO(1,2,3-cd)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Yellow crystals from cyclohexane; bright-yellow plates from petroleum ether, Yellow plates or needles (recrystallized from light petroleum solution) showing a greenish-yellow fluorescence. | |
CAS RN |
193-39-5 | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indeno[1,2,3-cd]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indeno(1,2,3-cd)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno[1,2,3-cd]pyrene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indeno[1,2,3-cd]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indeno[1,2,3-cd]pyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SWX8I0U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | INDENO(1,2,3-cd)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
320 to 325 °F (NTP, 1992), 164 °C | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | INDENO(1,2,3-CD)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | INDENO(1,2,3-cd)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of IP?
A1: IP has a molecular formula of C22H12 and a molecular weight of 276.34 g/mol. []
Q2: How is IP typically identified and quantified in environmental samples?
A2: Several analytical techniques are used for IP identification and quantification. These include gas chromatography coupled with mass spectrometry (GC/MS) [, , , , , ], high-performance liquid chromatography with fluorescence detection (HPLC-FLD) [, , , , , ], and liquid chromatography coupled with a diode array detector (LC-DAD). []
Q3: What is the significance of second-derivative constant-wavelength synchronous spectrofluorimetry in analyzing IP?
A3: Second-derivative constant-wavelength synchronous spectrofluorimetry offers a sensitive, rapid, and cost-effective method to identify and quantify IP in complex mixtures, even at low concentrations. It can differentiate IP from other PAHs with overlapping fluorescence spectra. [, ]
Q4: What are the primary sources of IP in the environment?
A4: IP is primarily formed through the incomplete combustion of organic materials. Major sources include vehicular emissions (especially gasoline and diesel engines) [, , , , ], coal and wood burning [, , , ], and industrial processes like coal chemical production. []
Q5: How can we differentiate between petrogenic and pyrogenic sources of IP in environmental samples?
A5: Diagnostic ratios of specific PAHs can help distinguish between sources. For instance, the ratio of indeno[1,2,3-cd]pyrene / (indeno[1,2,3-cd]pyrene + benzo[g,h,i]perylene) can differentiate cigarette smoke from vehicle emissions, while the ratio of Retene/(Retene + chrysene) can help separate cigarette smoke from coal combustion. [, ]
Q6: How does IP behave in the environment?
A6: IP, like other high molecular weight PAHs, tends to be more persistent in the environment due to its low water solubility and high lipophilicity. It can bind to organic matter in soil and sediment, leading to bioaccumulation in the food chain. [, ]
Q7: What are the known toxic effects of IP?
A7: IP is considered a potent mutagen and carcinogen. [, , , ] Research indicates it exhibits tumor-initiating activity on mouse skin and is carcinogenic in rat lungs. [, , , , ]
Q8: How does IP contribute to cancer development?
A8: The carcinogenic potential of IP is linked to its metabolic activation. Research suggests that metabolic activation at positions 7-10, either alone or in conjunction with dihydrodiol formation at the 1,2 position, plays a key role in its tumorigenic activity. [] The formation of DNA adducts, specifically at the 1,2 position, has been identified as a critical step in IP-induced carcinogenesis. []
Q9: Can IP be biodegraded?
A9: Yes, some microorganisms, like the bacterium Rhodococcus aetherivorans IcdP1, can degrade IP. [] This strain utilizes a dioxygenation-initiated metabolism pattern, with ring-hydroxylating oxygenases (RHOs) playing a key role in the initial breakdown of IP. []
Q10: What are some strategies for removing IP from contaminated environments?
A10: Remediation strategies include bioremediation, where microorganisms are employed to break down contaminants, and physicochemical methods such as sonication, which has shown promise in degrading PAHs, including IP, in industrial wastewater. [] The efficacy of these methods can be influenced by factors like the presence of oxides, salts, and biosurfactants. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
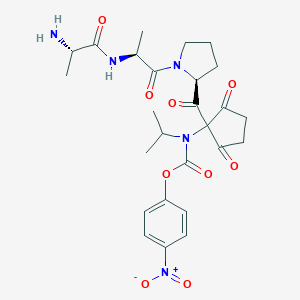

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
